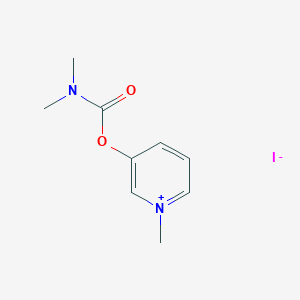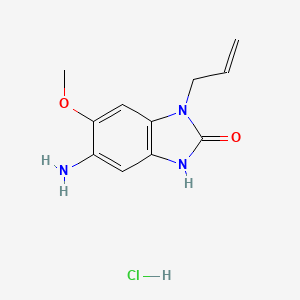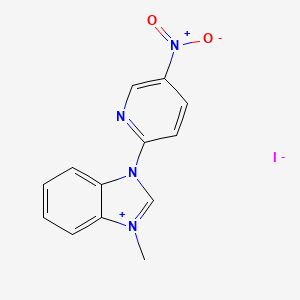
Pyridostigmine iodide
Overview
Description
Pyridostigmine iodide is a quaternary ammonium compound that functions as a reversible cholinesterase inhibitor. It is primarily used in the treatment of myasthenia gravis, a neuromuscular disease characterized by muscle weakness and fatigue. By inhibiting the enzyme acetylcholinesterase, this compound increases the concentration of acetylcholine at neuromuscular junctions, thereby improving muscle contraction and strength .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridostigmine iodide can be synthesized through the reaction of pyridine with dimethylcarbamoyl chloride, followed by quaternization with methyl iodide. The reaction typically occurs under anhydrous conditions and requires a base such as sodium hydroxide to facilitate the formation of the quaternary ammonium compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Pyridostigmine iodide undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce pyridostigmine and iodide ions.
Oxidation: this compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Substitution: The iodide ion in this compound can be substituted with other halides or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically performed in aqueous solutions at neutral or slightly acidic pH.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reactions often require the presence of a suitable solvent and a nucleophile such as chloride or bromide ions.
Major Products Formed:
Hydrolysis: Pyridostigmine and iodide ions.
Oxidation: Various oxidation products, depending on the specific conditions.
Substitution: Pyridostigmine halides or other substituted derivatives.
Scientific Research Applications
Pyridostigmine iodide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Employed in studies of cholinergic neurotransmission and neuromuscular function.
Mechanism of Action
Pyridostigmine iodide exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the synaptic cleft. By preventing the hydrolysis of acetylcholine, this compound increases the concentration of this neurotransmitter at neuromuscular junctions, enhancing cholinergic transmission and improving muscle contraction . The molecular targets include acetylcholinesterase and the acetylcholine receptor, with pathways involving the modulation of synaptic acetylcholine levels .
Comparison with Similar Compounds
Neostigmine: Another cholinesterase inhibitor with a shorter duration of action.
Physostigmine: A cholinesterase inhibitor that crosses the blood-brain barrier.
Edrophonium: A short-acting cholinesterase inhibitor used primarily for diagnostic purposes.
Pyridostigmine iodide’s unique properties, such as its longer duration of action and peripheral selectivity, make it a valuable compound in both clinical and research settings.
Properties
IUPAC Name |
(1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N2O2.HI/c1-10(2)9(12)13-8-5-4-6-11(3)7-8;/h4-7H,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAPNCDQRWJKSA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)OC(=O)N(C)C.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963681 | |
| Record name | 3-[(Dimethylcarbamoyl)oxy]-1-methylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4685-03-4 | |
| Record name | Pyridostigmine iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004685034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(Dimethylcarbamoyl)oxy]-1-methylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRIDOSTIGMINE IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUU7C0870L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-8-nitropyrido[1,2-a]benzimidazol-5-ium;iodide](/img/structure/B8095046.png)
![4-Methylbenzenesulfonate;3-[(1-methylpyridin-1-ium-2-yl)methoxy]benzaldehyde](/img/structure/B8095056.png)
![4-(6-Chloro-1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)benzaldehyde;4-methylbenzenesulfonate](/img/structure/B8095068.png)
![4-[(1,6-Dimethylimidazo[1,2-a]pyridin-4-ium-2-yl)methoxy]benzaldehyde;4-methylbenzenesulfonate](/img/structure/B8095072.png)
![4-[(1,3-Dimethylimidazol-1-ium-2-yl)methoxy]benzaldehyde;4-methylbenzenesulfonate](/img/structure/B8095078.png)
![4-(1-Prop-2-enylimidazo[1,2-a]pyridin-4-ium-2-yl)benzaldehyde;bromide](/img/structure/B8095084.png)

![2-(4-Cyanophenyl)-1-methylimidazo[1,2-a]pyridin-4-ium-6-carbonitrile;4-methylbenzenesulfonate](/img/structure/B8095101.png)
![4-Methylbenzenesulfonate;4-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)benzonitrile](/img/structure/B8095108.png)
![4-(1,6-Dimethylimidazo[1,2-a]pyridin-4-ium-2-yl)benzonitrile;4-methylbenzenesulfonate](/img/structure/B8095112.png)
![4-(1,6-Dimethylimidazo[1,2-a]pyridin-4-ium-2-yl)benzenecarboximidamide;chloride](/img/structure/B8095118.png)



